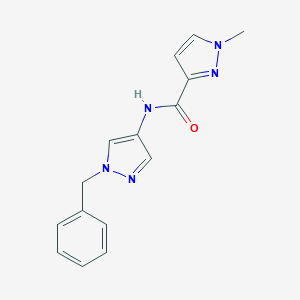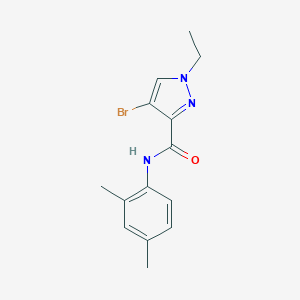![molecular formula C23H22N4O4 B280195 6-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B280195.png)
6-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, also known as DMPP, is a novel compound with potential applications in scientific research. DMPP has been synthesized using a unique method and has shown promising results in various studies.
作用機序
6-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile inhibits the activity of protein kinases by binding to the ATP-binding site of the enzyme. This prevents the transfer of phosphate groups from ATP to the target protein, thereby inhibiting its activity. This compound has been shown to have a higher affinity for the ATP-binding site of kinases than other inhibitors, making it a potential candidate for the development of more effective drugs.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for the growth and spread of cancer cells.
実験室実験の利点と制限
6-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize using a one-pot, three-component reaction, and the yield is around 70%. This compound has been shown to have a higher affinity for the ATP-binding site of kinases than other inhibitors, making it a potential candidate for the development of more effective drugs.
However, there are also some limitations to using this compound in lab experiments. This compound has not been extensively tested in vivo, so its efficacy and safety in animal models are not yet known. Additionally, this compound has not been tested against all kinases, so its specificity for certain kinases is not yet clear.
将来の方向性
There are several future directions for the study of 6-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. One potential direction is to test its efficacy and safety in animal models. Another direction is to test its specificity for different kinases and its potential as a drug candidate for the treatment of various diseases. Additionally, further research is needed to understand the mechanism of action of this compound and its potential side effects.
合成法
6-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been synthesized using a one-pot, three-component reaction between 4-methoxyphenylhydrazine, 4-methoxybenzaldehyde, and ethyl cyanoacetate. The reaction is carried out in the presence of a catalytic amount of piperidine and ethanol as a solvent. The product is purified through column chromatography using a mixture of ethyl acetate and hexane as an eluent. The yield of this compound is around 70%.
科学的研究の応用
6-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has shown potential applications in scientific research. It has been found to inhibit the activity of protein kinases, which are enzymes responsible for the regulation of various cellular processes. This compound has been shown to inhibit the activity of several kinases, including EGFR, HER2, and VEGFR2. This makes this compound a potential candidate for the development of anticancer drugs.
特性
分子式 |
C23H22N4O4 |
|---|---|
分子量 |
418.4 g/mol |
IUPAC名 |
6-amino-4-[3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C23H22N4O4/c1-13-20-21(18(11-24)22(25)31-23(20)27-26-13)14-4-5-15(19(10-14)29-3)12-30-17-8-6-16(28-2)7-9-17/h4-10,21H,12,25H2,1-3H3,(H,26,27) |
InChIキー |
GHLWHKWTOHBBEA-UHFFFAOYSA-N |
SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)COC4=CC=C(C=C4)OC)OC |
正規SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)COC4=CC=C(C=C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 6-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280114.png)
![2-[2-(2,4-Dichloro-phenyl)-2-oxo-ethylsulfanyl]-4-methoxymethyl-6-methyl-nicotinonitrile](/img/structure/B280115.png)
![2-ethyl 4-isopropyl 3-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B280117.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280119.png)

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280121.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280122.png)

![ethyl 5-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B280125.png)

![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280128.png)


![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280135.png)
